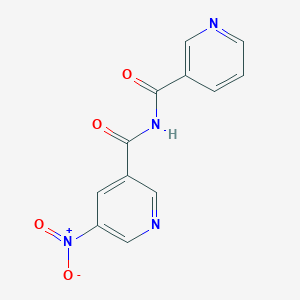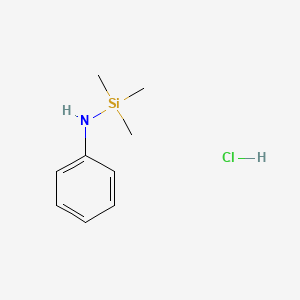![molecular formula C13H10ClNO5S B14598108 4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol CAS No. 58880-50-5](/img/structure/B14598108.png)
4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol: is a chemical compound that features a chlorophenyl group, a methanesulfonyl group, and a nitrophenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol typically involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then nitrated using a nitrating agent like nitric acid to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 4-[(4-Chlorophenyl)methanesulfonyl]-2-aminophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of sulfonyl and nitro groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which 4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
4-Chlorophenyl methyl sulfone: Similar structure but lacks the nitro group.
4-Chlorophenyl methanesulfonyl chloride: Precursor in the synthesis of the target compound.
4-Nitrophenyl methanesulfonyl chloride: Similar structure but lacks the chlorophenyl group.
Uniqueness: 4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
58880-50-5 |
|---|---|
Formule moléculaire |
C13H10ClNO5S |
Poids moléculaire |
327.74 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methylsulfonyl]-2-nitrophenol |
InChI |
InChI=1S/C13H10ClNO5S/c14-10-3-1-9(2-4-10)8-21(19,20)11-5-6-13(16)12(7-11)15(17)18/h1-7,16H,8H2 |
Clé InChI |
YBLYIUHPLBXOJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


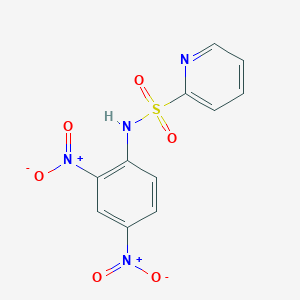
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)




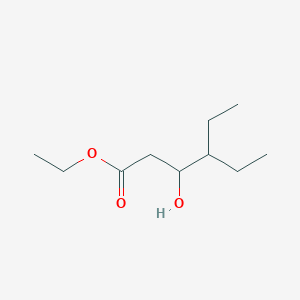
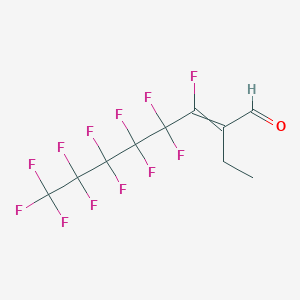
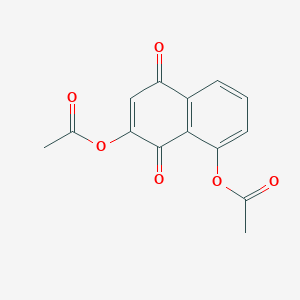
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
